N~1~-[2-Methyl-1-(1-pyrrolidinylcarbonyl)propyl]-1-benzenesulfonamide
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Overview
Description
N~1~-[2-Methyl-1-(1-pyrrolidinylcarbonyl)propyl]-1-benzenesulfonamide is a complex organic compound with the molecular formula C18H26N2O2 It is known for its unique structural features, which include a pyrrolidine ring and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-Methyl-1-(1-pyrrolidinylcarbonyl)propyl]-1-benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.
Introduction of the Benzenesulfonamide Group: The benzenesulfonamide group is introduced via sulfonation reactions, often using reagents like benzenesulfonyl chloride.
Coupling Reactions: The final step involves coupling the pyrrolidine derivative with the benzenesulfonamide group under controlled conditions, often using catalysts and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-Methyl-1-(1-pyrrolidinylcarbonyl)propyl]-1-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
N~1~-[2-Methyl-1-(1-pyrrolidinylcarbonyl)propyl]-1-benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[2-Methyl-1-(1-pyrrolidinylcarbonyl)propyl]-1-benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to various biological effects. The compound’s structure allows it to penetrate cell membranes and modulate intracellular pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- N~1~-[2-Methyl-1-(1-pyrrolidinylcarbonyl)propyl]-1-benzenesulfonamide
- This compound
Uniqueness
Compared to similar compounds, N1-[2-Methyl-1-(1-pyrrolidinylcarbonyl)propyl]-1-benzenesulfonamide stands out due to its unique combination of a pyrrolidine ring and a benzenesulfonamide group. This structural feature imparts distinct chemical reactivity and biological activity, making it a compound of significant interest in various research domains .
Properties
IUPAC Name |
N-(3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-12(2)14(15(18)17-10-6-7-11-17)16-21(19,20)13-8-4-3-5-9-13/h3-5,8-9,12,14,16H,6-7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUODAESGTAOXGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1)NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199544 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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